molecular formula C24H28N2O5 B15220099 Fmoc-(S)-2-Amino-5-morpholinopentanoic acid

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid

Cat. No.: B15220099
M. Wt: 424.5 g/mol
InChI Key: GETSCWVXQZKRFY-QFIPXVFZSA-N
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Description

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). Its structure features a morpholino group (a six-membered heterocycle containing one nitrogen and two oxygen atoms) at the 5-position of the pentanoic acid backbone. This substituent enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous and polar organic solvents. The compound is valued for its high optical purity (98.2% achieved via dynamic kinetic resolution and optimized purification ), making it suitable for synthesizing peptides with precise stereochemical requirements. Applications span drug discovery, biochemical assays, and studies of peptide-protein interactions .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-morpholin-4-ylpentanoic acid

InChI

InChI=1S/C24H28N2O5/c27-23(28)22(10-5-11-26-12-14-30-15-13-26)25-24(29)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,25,29)(H,27,28)/t22-/m0/s1

InChI Key

GETSCWVXQZKRFY-QFIPXVFZSA-N

Isomeric SMILES

C1COCCN1CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1COCCN1CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-Amino-5-morpholinopentanoic acid typically involves the protection of the amino group of (S)-2-Amino-5-morpholinopentanoic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of this compound .

Scientific Research Applications

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is a synthetic amino acid derivative with a morpholine ring and a pentanoic acid backbone, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is removed under basic conditions and serves as a protecting agent during peptide synthesis, facilitating the selective modification of amino acids without interfering with other functional groups.

Scientific Research Applications

This compound is primarily utilized in peptide synthesis. Applications include:

  • Peptide Synthesis The compound is used as a protecting group in solid-phase peptide synthesis, allowing for selective modification of amino acids . Fmoc chemistry enables the rapid and efficient synthesis of peptides, making it a valuable technique for life science research . Compared to the Boc approach, Fmoc chemistry uses milder cleavage conditions with trifluoroacetic acid (TFA), which is generally preferred . It is also particularly advantageous and compatible with the synthesis of peptides with post-translational modifications, such as phosphorylated and glycosylated peptides, which were previously inaccessible under the harsher Boc reaction conditions .
  • Drug Development It plays a crucial role in the design of peptide-based pharmaceuticals, particularly in creating more stable and effective drug candidates for various therapeutic areas .
  • Bioconjugation The compound is used in bioconjugation techniques, facilitating the attachment of peptides to other biomolecules, which is essential for developing targeted therapies and diagnostics .
  • Neuroscience Research Derivatives of this compound are explored in neuroscience research for their potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent Molecular Weight Key Properties Applications Synthesis Notes
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid Morpholino ~433.5* Polar, hydrogen-bonding, high solubility in polar solvents Peptide synthesis, solubility-enhanced peptides High optical purity (98.2%) via dynamic resolution
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid (CAS 2350492-57-6) 3-Fluorophenyl 433.5 Aromatic, π-π interactions, moderate hydrophobicity Receptor binding studies, fluorophilic interactions Commercial availability with listed CAS
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid (CAS 2350058-24-9) Cyclohexyl 455.6 Hydrophobic, steric bulk Hydrophobic peptide domains, membrane-associated peptides Three suppliers; requires chiral purification
Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid (CAS 914486-08-1) Methylhexenyl 377.4 Aliphatic, unsaturated backbone Conformational studies, click chemistry modifications Eight suppliers; potential for isomerization
Fmoc-(S)-5-azido-2-aminopentanoic acid (CAS 1097192-04-5) Azido 377.4 Click chemistry handle (azide-alkyne cycloaddition) Bioconjugation, PEGylation Requires acid chloride coupling for stability

Key Comparative Findings

  • Polarity and Solubility: The morpholino group in the target compound confers superior polarity compared to aromatic (e.g., 3-fluorophenyl) or aliphatic (e.g., cyclohexyl) substituents. This enhances compatibility with aqueous reaction conditions in SPPS .
  • Synthetic Purity: The target compound achieves 98.2% optical purity through Ni(II)-mediated dynamic kinetic resolution, minimizing racemization . In contrast, impurities like Fmoc-β-Ala-OH are common in other Fmoc-amino acids due to Lossen rearrangement during synthesis, necessitating stringent quality control .
  • Steric Effects: Bulky substituents (e.g., cyclohexyl) reduce coupling efficiency in SPPS due to steric hindrance. The morpholino group, while polar, imposes less steric bulk, enabling efficient coupling .
  • Functional Versatility : Azido and fluorophenyl analogs enable bioorthogonal chemistry and fluorophilic interactions, respectively, but require additional synthetic steps (e.g., acid chloride activation for azides) .

Commercial and Practical Considerations

  • Suppliers: The target compound is available from three suppliers, while analogs like Fmoc-(S)-2-amino-5-cyclopentylpentanoic acid (3 suppliers) and Fmoc-5-azido-2-aminopentanoic acid (6 suppliers) vary in commercial accessibility .
  • Stability: Morpholino derivatives exhibit stability under standard Fmoc deprotection conditions (e.g., 30% piperidine in DMF), unlike acid-sensitive groups (e.g., tert-butyl esters) .

Biological Activity

Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective modification of amino acids during peptide synthesis. The presence of a morpholine ring and a pentanoic acid backbone contributes to its structural complexity and potential biological activity.

  • Molecular Formula : C13_{13}H19_{19}N2_{2}O3_{3}
  • CAS Number : 2350138-22-4

Biological Applications

This compound is primarily utilized in various biological contexts, including:

  • Peptide Synthesis : Serves as a protecting agent in solid-phase peptide synthesis (SPPS), allowing for the selective modification of amino acids without interfering with other functional groups .
  • Drug Development : Contributes to the design of peptide-based pharmaceuticals, enhancing stability and efficacy in therapeutic applications .
  • Neuroscience Research : Investigated for potential neuroprotective effects and applications in treating neurodegenerative diseases .

The biological activity of this compound is linked to its structural features, which influence its interaction with biological targets. Studies suggest that the morpholine ring may enhance solubility and bioavailability, while the pentanoic acid backbone can facilitate specific interactions with receptors or enzymes.

Antifungal Activity

A study on related compounds demonstrated significant antifungal activity against various strains of Aspergillus, indicating that similar derivatives may exhibit comparable effects. For instance, Fmoc-protected triazole derivatives showed an IC50_{50} value of 169.94 µM against Aspergillus versicolor, outperforming fluconazole . This suggests that modifications in the structure can lead to enhanced biological activity.

Peptide Interaction Studies

Research focusing on peptide interactions involving this compound has highlighted its role in modulating receptor binding affinities. Analogues synthesized using this compound were tested for binding affinity at opioid receptors, revealing varying degrees of interaction depending on structural modifications .

Comparative Analysis

A comparative study of structurally similar compounds reveals how variations in side chains influence reactivity and biological activity:

Compound NameStructure FeaturesUnique Aspects
Fmoc-(S)-2-Amino-5-phenylpentanoic acidContains a phenyl ringPotentially enhances hydrophobic interactions
Fmoc-(S)-2-Amino-5-azidopentanoic acidContains an azide groupUseful for click chemistry applications
Fmoc-(S)-2-Amino-5-homophenylalanineContains a homophenylalanine structureMay exhibit different pharmacological properties

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